DAAO Inhibitory Potency: 6-Methyl Substitution Decreases Activity Relative to 5-Methyl Isomer and Unsubstituted Parent
In a head-to-head in vitro DAAO inhibition assay, 6-methylquinoxaline-2,3-dione (compound 6a) exhibited an IC50 of 45.8 µM against porcine kidney DAAO (pkDAAO). This is a 1.38-fold reduction in potency compared to the unsubstituted parent compound A (IC50 = 33.1 µM) and a 4.1-fold decrease compared to its 5-methyl regioisomer 6l (IC50 = 11.1 µM) [1]. This directly demonstrates that a methyl substituent is better tolerated at the 5-position than the 6-position in the DAAO active site.
| Evidence Dimension | In vitro DAAO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 45.8 µM (6-methylquinoxaline-2,3-dione; compound 6a) |
| Comparator Or Baseline | 33.1 µM (unsubstituted quinoxaline-2,3-dione; compound A) | 11.1 µM (5-methylquinoxaline-2,3-dione; compound 6l) |
| Quantified Difference | 1.38-fold less potent vs. unsubstituted parent; 4.1-fold less potent vs. 5-methyl isomer |
| Conditions | Porcine kidney DAAO (pkDAAO) in vitro assay |
Why This Matters
This quantifies the precise position-specific steric penalty for 6-methyl substitution, enabling researchers to select this compound as a negative control or a benchmark for designing analogs with improved DAAO affinity, rather than using the less informative unsubstituted scaffold.
- [1] Wang, Y. et al. (2014) Quinoxaline-2,3-diones: potential d-amino acid oxidase (DAAO) inhibitors. Medicinal Chemistry Research, 23, 4977–4989. Table 1. View Source
